N-benzyl-1-phenylmethanamine;perchloric acid
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Overview
Description
N-benzyl-1-phenylmethanamine;perchloric acid is a compound with the molecular formula C14H15N and a molecular weight of 197.28 g/mol . It is a derivative of benzylamine and phenylmethanamine, and it is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-benzyl-1-phenylmethanamine involves the coupling of benzylamine and benzaldehyde under light irradiation in the presence of carbon dioxide. This reaction is promoted by 1-butyl-3-methylimidazolium chloride and occurs under mild conditions . The reaction mechanism involves the formation of imine intermediates, which then react with phenyl silane to form the final product.
Industrial Production Methods
Industrial production of N-benzyl-1-phenylmethanamine typically involves similar synthetic routes but on a larger scale. The use of photochemical synthesis and ionic liquids can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenoalkanes and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzylamines and phenylmethanamines.
Scientific Research Applications
N-benzyl-1-phenylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylamine (Aniline): A primary amine with similar reactivity but different applications.
Benzylamine: A simpler amine with similar chemical properties but less complex structure.
N-methyl-1-phenylmethanamine: A methylated derivative with different reactivity and applications.
Uniqueness
N-benzyl-1-phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of benzyl and phenyl groups provides distinct reactivity and versatility compared to simpler amines .
Properties
CAS No. |
82465-45-0 |
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Molecular Formula |
C14H16ClNO4 |
Molecular Weight |
297.73 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanamine;perchloric acid |
InChI |
InChI=1S/C14H15N.ClHO4/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;(H,2,3,4,5) |
InChI Key |
JOWJGOHQVWNVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
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